molecular formula C9H10BrNO2 B7907134 2-(3-Bromo-4-methoxyphenyl)acetamide

2-(3-Bromo-4-methoxyphenyl)acetamide

Cat. No.: B7907134
M. Wt: 244.08 g/mol
InChI Key: KRMGNVLPKMYKTO-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)acetamide is an organic compound characterized by the presence of a bromine atom, a methoxy group, and an acetamide group attached to a benzene ring. This compound is typically a white or light yellow crystalline powder with a distinct aromatic odor. It is soluble in organic solvents such as ethanol, methanol, and chloroform but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-methoxybenzaldehyde with acetamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring heating and stirring to ensure complete conversion.

Another method involves the use of 3-bromo-4-methoxyphenylacetic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ammonia or an amine to yield the desired acetamide derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Industrial processes often employ automated systems to control reaction parameters, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., dimethylformamide) and a catalyst (e.g., copper(I) iodide).

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Formation of 2-(3-azido-4-methoxyphenyl)acetamide or 2-(3-thiocyanato-4-methoxyphenyl)acetamide.

    Oxidation: Formation of 2-(3-bromo-4-hydroxyphenyl)acetamide or 2-(3-bromo-4-formylphenyl)acetamide.

    Reduction: Formation of 2-(3-bromo-4-methoxyphenyl)ethylamine.

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Bromo-4-methoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromine atom and methoxy group may enhance its binding affinity and specificity for certain targets, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4-methoxyphenyl)acetamide is unique due to the combination of its bromine atom, methoxy group, and acetamide functionality. This combination imparts specific chemical reactivity and potential biological activities that are not observed in its analogs. The presence of the bromine atom, in particular, enhances its electrophilic character, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMGNVLPKMYKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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